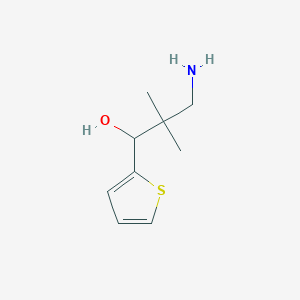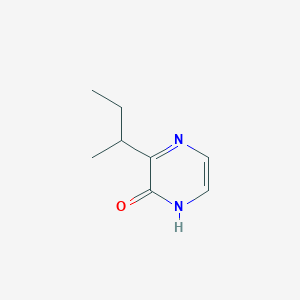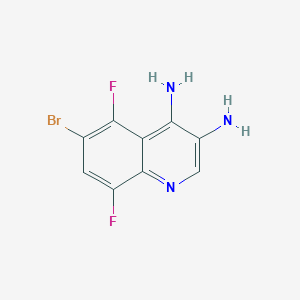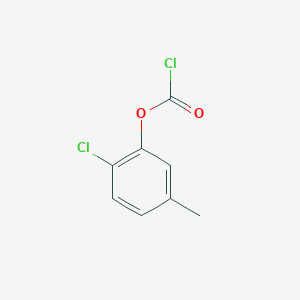
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines and alcohols. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.
科学的研究の応用
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
作用機序
The mechanism of action of 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, thiophene derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers or serotonin antagonists . The exact molecular targets and pathways involved can vary depending on the specific compound and its intended use.
類似化合物との比較
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-(2-thienyl)propan-1-ol: This compound also features a thiophene ring and has similar chemical properties.
(S)-3-Methylamino-1-(thiophene-2-yl)propan-1-ol: Another thiophene derivative with similar biological activities.
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one: A related compound used in various synthetic applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its amino and hydroxyl groups provide additional sites for chemical modification and potential biological activity.
特性
分子式 |
C9H15NOS |
|---|---|
分子量 |
185.29 g/mol |
IUPAC名 |
3-amino-2,2-dimethyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(2,6-10)8(11)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3 |
InChIキー |
ALVLFWQRVMLFKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C(C1=CC=CS1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)





